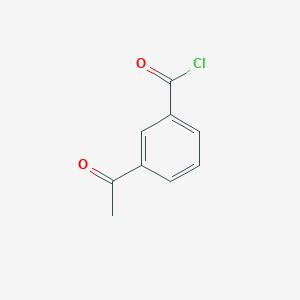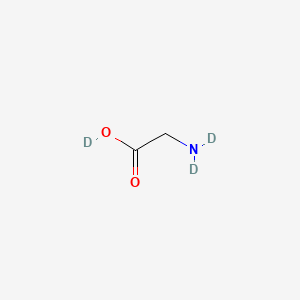
甘氨酸-N,N,O-d3
概述
描述
Glycine-N,N,O-d3 is a labelled form of glycine, which is one of the non-essential amino acids for humans . It acts as an inhibitory neurotransmitter in the central nervous system .
Synthesis Analysis
The synthesis of Glycine-N,N,O-d3 involves complex chemical reactions. One study discusses the N-glycoside synthesis through combined copper- and photoredox-catalysed N-glycosylation of N-nucleophiles . Another study describes a method for the quantitative analysis of mixtures of glycine and its oligomers by ion-pair high-performance liquid chromatography (IP-HPLC) .Molecular Structure Analysis
The molecular formula of Glycine-N,N,O-d3 is C2H5NO2 . It has a molecular weight of 78.09 g/mol . The InChI representation is InChI=1S/C2H5NO2/c3-1-2(4)5/h1,3H2,(H,4,5)/i/hD3 .Physical And Chemical Properties Analysis
Glycine-N,N,O-d3 has a molecular weight of 78.09 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . Its exact mass and monoisotopic mass are 78.050858640 g/mol . It has a topological polar surface area of 63.3 Ų .科学研究应用
Nonlinear Optical Material Research
Glycine-N,N,O-d3 and its derivatives are extensively studied for their nonlinear optical (NLO) properties. These compounds are particularly interesting due to their zwitterionic nature, which facilitates the formation of noncentrosymmetric structures essential for NLO applications . The presence of donor carboxylic acid (COOH) groups and proton acceptor amino (NH2) groups in glycine allows it to create hydrogen bonds, leading to unique NLO properties that are valuable in fields like fiber optic communication and photonic device fabrication .
Nanotechnology and Sensor Development
In nanotechnology, Glycine-N,N,O-d3 is used to investigate interactions with nanoparticles, such as zinc oxide nanoclusters. These studies provide insights into the adsorption processes and the potential of glycine-functionalized nanoparticles in the development of nanobiosensors. Such sensors could be highly sensitive to amino acids and might be used for early detection of chronic diseases through protein nitration .
Anti-Inflammatory Research
Glycine-N,N,O-d3 plays a role in anti-inflammatory research due to its ability to modulate the expression of nuclear factor kappa B (NF-κB) in various cells. This modulation is crucial in preventing the development of chronic inflammation, making glycine supplementation a topic of interest for dietary interventions aimed at reducing inflammation-related health issues .
Photonic Devices
The third-order nonlinear optical properties of glycine derivatives make them suitable for the creation of photonic devices. These devices leverage the nonlinear response characteristics of glycine compounds for applications in electro-optical modulation, signal amplification, and high-density memory storage .
Material Science
In material science, the study of glycine and its isotopically labeled forms like Glycine-N,N,O-d3 contributes to understanding the growth and properties of crystals. These crystals can be used in NLO devices due to their favorable optical and thermal properties, as well as their low dielectric loss, which indicates defect-free growth .
作用机制
Target of Action
Glycine-N,N,O-d3 primarily targets the N-methyl-D-aspartate receptor (NMDAR) . NMDARs are crucial for maintaining the excitatory/inhibitory balance in neuronal networks .
Mode of Action
Glycine-N,N,O-d3 interacts with its targets in a specific manner. For instance, in the presence of a GlyT1 antagonist (GlyT1-A), high doses of glycine trigger glycine-induced NMDAR internalization (GINI), providing neuroprotection . In another instance, glycine shapes macrophage polarization via cellular signaling pathways such as NF-κB, NRF2, and Akt, and microRNAs .
Biochemical Pathways
Glycine degradation occurs through three pathways: the glycine cleavage system (GCS), serine hydroxymethyltransferase, and conversion to glyoxylate by peroxisomal d-amino acid oxidase . Among these pathways, GCS is the major enzyme initiating glycine degradation to form ammonia and CO2 in animals . Glycine also plays a significant role in metabolic regulation, anti-oxidative reactions, and neurological function .
Pharmacokinetics
The pharmacokinetic analysis suggests that glycine is transported into brain tissue by passive diffusion . Oral administration of glycine significantly elevates the cerebrospinal fluid (CSF)
未来方向
属性
IUPAC Name |
deuterio 2-(dideuterioamino)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5NO2/c3-1-2(4)5/h1,3H2,(H,4,5)/i/hD3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHMQDGOQFOQNFH-ZRLBSURWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]N([2H])CC(=O)O[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30583553 | |
| Record name | (N,N,O-~2~H_3_)Glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30583553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
78.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Glycine-N,N,O-d3 | |
CAS RN |
4896-76-8 | |
| Record name | Glycine-N,N,1-d3 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4896-76-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (N,N,O-~2~H_3_)Glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30583553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details














Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

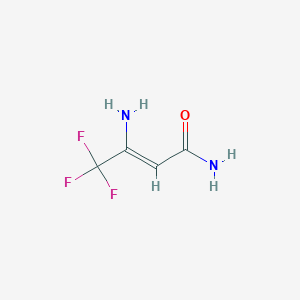

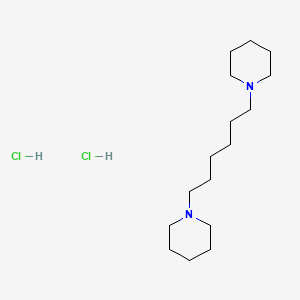
![Imidazo[1,2-a]pyridin-3-ylmethanol](/img/structure/B1339669.png)
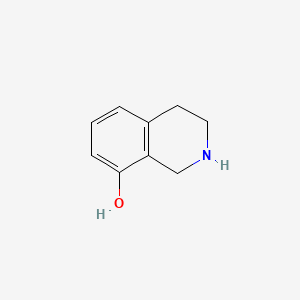





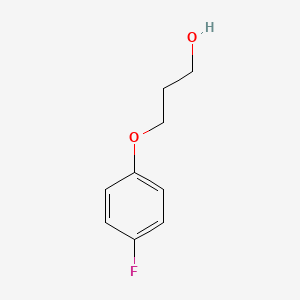
![6-Hydroxy-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B1339692.png)
